molecular formula C9H7F B1393014 1-Ethynyl-3-fluoro-5-methylbenzene CAS No. 960589-12-2

1-Ethynyl-3-fluoro-5-methylbenzene

Cat. No.: B1393014
CAS No.: 960589-12-2
M. Wt: 134.15 g/mol
InChI Key: UOUSZBMREDOLON-UHFFFAOYSA-N
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Description

1-Ethynyl-3-fluoro-5-methylbenzene is an aromatic organic compound belonging to the class of aryl alkynes. It features a benzene ring substituted with an ethynyl group at position 1, a fluorine atom at position 3, and a methyl group at position 5. This specific arrangement imparts unique electronic properties and reactivity to the molecule.

Synthetic Routes and Reaction Conditions:

    Sonogashira Coupling Reaction: This method involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. For this compound, the starting materials would be 3-fluoro-5-methylbromobenzene and ethynyltrimethylsilane. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) under an inert atmosphere.

    Direct Alkynylation: Another approach involves the direct alkynylation of 3-fluoro-5-methylbenzene using a strong base such as sodium amide (NaNH2) in liquid ammonia, followed by the addition of acetylene gas.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Types of Reactions:

    Electrophilic Aromatic Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation. The presence of the fluorine atom deactivates the ring towards electrophilic attack, making these reactions slower compared to unsubstituted benzene.

    Addition Reactions: The ethynyl group can participate in addition reactions. For example, it can undergo hydrogenation to form 1-ethyl-3-fluoro-5-methylbenzene or halogenation to form dihalo derivatives.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

    Sulfonation: Fuming sulfuric acid at elevated temperatures.

    Halogenation: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) bromide.

Major Products:

    Nitration: 1-ethynyl-3-fluoro-5-methyl-2-nitrobenzene.

    Sulfonation: 1-ethynyl-3-fluoro-5-methylbenzenesulfonic acid.

    Hydrogenation: 1-ethyl-3-fluoro-5-methylbenzene.

Scientific Research Applications

1-Ethynyl-3-fluoro-5-methylbenzene is utilized in various scientific research fields:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.

    Material Science: Used in the synthesis of polymers and advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action for 1-ethynyl-3-fluoro-5-methylbenzene in chemical reactions typically involves the interaction of its functional groups with reagents. For instance, in electrophilic aromatic substitution, the fluorine atom’s electron-withdrawing effect deactivates the benzene ring, making it less reactive towards electrophiles. The ethynyl group can participate in reactions through its triple bond, allowing for various addition reactions.

Comparison with Similar Compounds

    1-Ethynyl-4-fluoro-2-methylbenzene: Similar structure but with different substitution pattern.

    1-Ethynyl-3-chloro-5-methylbenzene: Chlorine instead of fluorine.

    1-Ethynyl-3-fluoro-4-methylbenzene: Different position of the methyl group.

Uniqueness: 1-Ethynyl-3-fluoro-5-methylbenzene is unique due to the specific positions of its substituents, which influence its electronic properties and reactivity. The presence of the fluorine atom at position 3 significantly affects the compound’s reactivity compared to its analogs with different substituents or substitution patterns.

Properties

IUPAC Name

1-ethynyl-3-fluoro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F/c1-3-8-4-7(2)5-9(10)6-8/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUSZBMREDOLON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960589-12-2
Record name 1-ethynyl-3-fluoro-5-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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